6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
Compounds with structures related to the queried chemical, such as 1,2,4-triazoles and pyridazine derivatives, are subjects of significant interest in organic synthesis and chemical research. These heterocyclic compounds exhibit diverse reactivity profiles that make them valuable intermediates in the synthesis of more complex molecules. For instance, 1,2,4-triazole derivatives are known for their antioxidant activities and have been compared to biogenic amino acids like cysteine due to their free SH-group, implying a potential for the development of compounds with significant biological activities (Kaplaushenko, 2019). Furthermore, the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied, indicating the prospects of search in this direction for pharmaceutical, medical, and other applications (Parchenko, 2019).
Biological Activities and Applications
The biological significance of compounds within the related structural framework is vast. For example, the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus highlights their potential as novel anti-S. aureus agents, capable of addressing antibiotic resistance (Li & Zhang, 2021). Similarly, compounds featuring the 1,2,4-triazole motif are explored for their antitubercular activity, demonstrating significant efficacy against various mycobacterial strains, which serves as a cornerstone for designing new anti-TB compounds (Asif, 2014).
Potential in Drug Discovery and Development
The exploration of heterocyclic compounds, including those related to the queried molecule, in drug discovery, is a dynamic area of research. These compounds often serve as the basis for developing new medications due to their diverse pharmacological properties. For instance, the functional chemical groups in heterocycles are pivotal in synthesizing novel central nervous system (CNS) acting drugs, suggesting a wide range of effects from antidepressant and anticonvulsant to anxiolytic activities (Saganuwan, 2017).
Properties
IUPAC Name |
6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUORWDZPIYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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